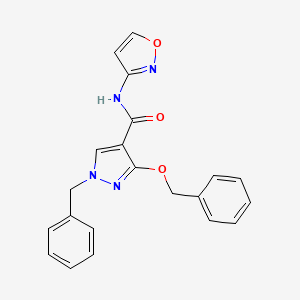
N-Boc-D-Allothreoninal acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-D-Allothreoninal acetonide is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .
Synthesis Analysis
The synthesis of N-Boc-D-Allothreoninal acetonide involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of N-Boc-D-Allothreoninal acetonide is represented by the formula C12H23NO4 . This indicates that the compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
Compounds like N-Boc-D-Allothreoninal acetonide play critical roles in the development of pharmaceuticals. Their utility in organic synthesis lies in their ability to serve as building blocks for more complex molecules. For instance, a simple and efficient method for synthesizing allo- and threo-3,3'-dimethylcystine derivatives, which are related to the structural complexity of N-Boc-D-Allothreoninal acetonide, has been reported. Such methodologies are essential for creating peptides and peptide-based drugs with potential therapeutic applications (Baig, Sudhir, & Chandrasekaran, 2008).
Neurodegenerative Disease Research
N-Acetylcysteine (NAC), a compound with some functional similarities to N-Boc-D-Allothreoninal acetonide in terms of its biochemical applications, has shown promise in neurodegenerative disease research. Its antioxidant and anti-inflammatory properties are being explored for therapeutic use in Parkinson’s and Alzheimer’s diseases, among others. NAC's potential for neuroprotection and the mitigation of cognitive decline underscores the significance of research into related compounds (Tardiolo, Bramanti, & Mazzon, 2018).
Antioxidant Research
The exploration of antioxidant therapies highlights the importance of compounds like N-Boc-D-Allothreoninal acetonide in medical research. Similar to NAC, such compounds can be investigated for their ability to counter oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The antioxidant activity of NAC, for instance, has been attributed to its capacity to restore reduced glutathione levels, suggesting a potential area of study for related compounds in combating oxidative damage (Elbini Dhouib et al., 2016).
Pharmacokinetic Modulation
Research into the modulation of pharmacokinetic properties of therapeutics underscores another potential application of compounds like N-Boc-D-Allothreoninal acetonide. For example, the study on glycosylation of peptide nucleic acid monomers for improved drug delivery demonstrates how structural modifications can enhance therapeutic targeting and efficacy. Such insights are relevant for designing drug candidates with optimized absorption, distribution, metabolism, and excretion profiles (Hamzavi et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIIADEKHIPQG-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)
![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)




![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)
![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)